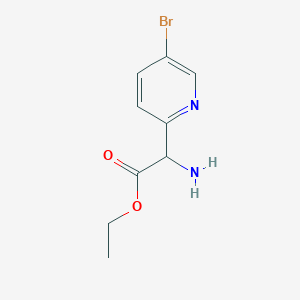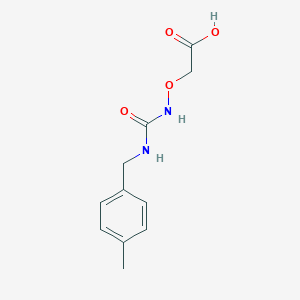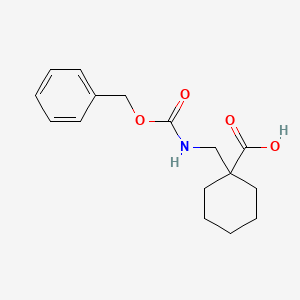![molecular formula C11H12N2O6 B7976919 2-((3-(Benzo[d][1,3]dioxol-5-ylmethyl)ureido)oxy)acetic acid](/img/structure/B7976919.png)
2-((3-(Benzo[d][1,3]dioxol-5-ylmethyl)ureido)oxy)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((3-(Benzo[d][1,3]dioxol-5-ylmethyl)ureido)oxy)acetic acid is an organic compound that features a benzodioxole ring, which is a common structural motif in various bioactive molecules
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(Benzo[d][1,3]dioxol-5-ylmethyl)ureido)oxy)acetic acid typically involves the reaction of 1,3-benzodioxole derivatives with appropriate reagents to introduce the carbamoylamino and oxyacetic acid functionalities. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This may include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
2-((3-(Benzo[d][1,3]dioxol-5-ylmethyl)ureido)oxy)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
科学的研究の応用
2-((3-(Benzo[d][1,3]dioxol-5-ylmethyl)ureido)oxy)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials or as a precursor for other industrially relevant compounds.
作用機序
The mechanism of action of 2-((3-(Benzo[d][1,3]dioxol-5-ylmethyl)ureido)oxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction kinetics are essential to fully understand its mechanism of action.
類似化合物との比較
Similar Compounds
- 2-(1,3-Benzodioxol-5-yl)acetic acid
- 2-(1,3-Benzodioxol-5-yl)propanoic acid
- 2-(1,3-Benzodioxol-5-yl)butanoic acid
Uniqueness
2-((3-(Benzo[d][1,3]dioxol-5-ylmethyl)ureido)oxy)acetic acid is unique due to the presence of the carbamoylamino and oxyacetic acid functionalities, which may confer distinct chemical and biological properties compared to other benzodioxole derivatives. Its specific structural features may enhance its binding affinity to certain molecular targets or improve its pharmacokinetic profile.
特性
IUPAC Name |
2-(1,3-benzodioxol-5-ylmethylcarbamoylamino)oxyacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O6/c14-10(15)5-19-13-11(16)12-4-7-1-2-8-9(3-7)18-6-17-8/h1-3H,4-6H2,(H,14,15)(H2,12,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTZFWMDXADSBAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)NOCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[2-(3-Chloro-2-fluoro-phenoxy)ethyl]-1,3-dioxane](/img/structure/B7976837.png)
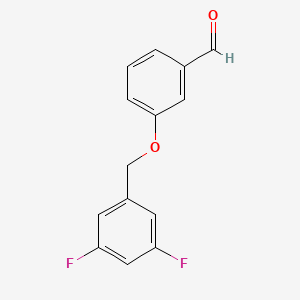

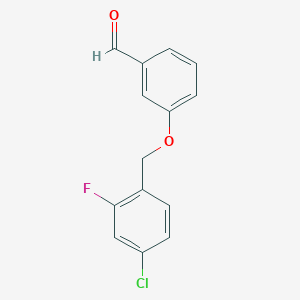

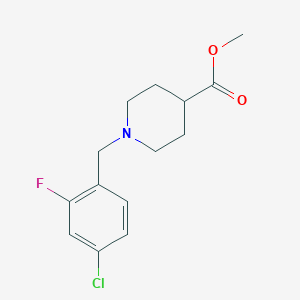
![Methyl 1-[(2,6-difluorophenyl)methyl]piperidine-4-carboxylate](/img/structure/B7976873.png)


